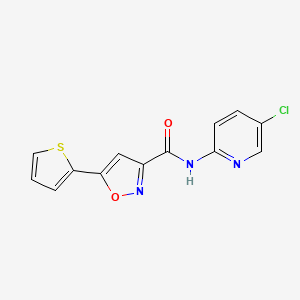

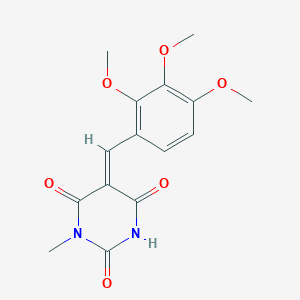

![molecular formula C21H13FN2O3S B4624062 5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4624062.png)

5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Vue d'ensemble

Description

Pyrimidinediones and their derivatives are a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. The molecule , with its specific substituents, likely shares some of these characteristics. The structural features suggest potential interactions with biological targets, making it a candidate for further chemical and pharmacological studies.

Synthesis Analysis

Compounds with the pyrimidinedione core are typically synthesized through condensation reactions involving barbituric acid derivatives and appropriate aldehydes or ketones. The presence of fluorophenyl and furyl groups suggests a multi-step synthesis that could involve selective functionalization of the core structure followed by cross-coupling reactions to introduce the specific substituents (Asiri & Khan, 2010).

Molecular Structure Analysis

The molecular structure of pyrimidinedione derivatives is characterized by the presence of a heterocyclic core, which can adopt various conformations depending on the substituents' nature and position. X-ray crystallography studies on similar compounds have revealed that the arrangement of substituents significantly influences the overall molecular geometry, affecting the compound's physical and chemical properties (Krishnamurthy et al., 2014).

Chemical Reactions and Properties

The presence of fluorophenyl and furyl groups in the molecule suggests a high degree of reactivity towards nucleophilic substitution and addition reactions. These groups can influence the electronic distribution within the molecule, making certain positions more reactive. The thioxodihydropyrimidine core itself is likely to engage in hydrogen bonding and other non-covalent interactions, which could be exploited in designing interactions with biological targets.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are heavily influenced by the nature of their substituents. Fluorinated compounds, for example, tend to exhibit increased thermal stability and lower solubility in polar solvents due to the strong electronegativity of fluorine (Madhra et al., 2002).

Applications De Recherche Scientifique

Synthesis and Structural Characterization

A study by Krištafor et al. (2009) described the synthesis of fluorophenylalkyl and fluorophenylalkenyl side chain pyrimidine derivatives, including the structure of interest. This work involved lithiation and nucleophilic addition or substitution reactions, with structural confirmation via NMR and MS. Some derivatives exhibited significant cytostatic activities against tumor cell lines, highlighting the importance of unsaturated side chains for inhibitory activity (Krištafor et al., 2009).

Antimycobacterial Activity

Küçükgüzel et al. (1999) synthesized various dihydro-2-thioxo-4,6(1H, 5H)-pyrimidinediones and evaluated their antimycobacterial activity. Compounds were found to exhibit considerable activity against Mycobacterium species, indicating potential therapeutic applications (Küçükgüzel et al., 1999).

Inhibition of Nucleoside Phosphorylase

Woodman et al. (1980) investigated 2,4-pyrimidinedione derivatives as inhibitors of nucleoside phosphorylases, crucial for the cleavage of 5-fluorouracil from prodrugs. This research showed the potential of certain derivatives to inhibit these enzymes, providing a basis for enhancing prodrug effectiveness in cancer treatment (Woodman et al., 1980).

Novel Syntheses and Applications

Hassan (2000) reported on the synthesis of furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines and furo[2,3: 5,6]-pyrimido[3,4-b][2,3-e]indolo[1,2,4]triazine, demonstrating a new ring system. This illustrates the versatility of pyrimidine derivatives in creating novel compounds with potential biological activities (Hassan, 2000).

Catalyst Precursors for Polymer Synthesis

Dreier et al. (2000) synthesized 2-hetaryl-substituted bis(indenyl)zirconium complexes, including derivatives with furyl groups, as catalyst precursors for elastomeric polypropylene formation. This research highlights the application of furyl-substituted compounds in the field of material science and polymer chemistry (Dreier et al., 2000).

Propriétés

IUPAC Name |

(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13FN2O3S/c22-14-8-6-13(7-9-14)18-11-10-16(27-18)12-17-19(25)23-21(28)24(20(17)26)15-4-2-1-3-5-15/h1-12H,(H,23,25,28)/b17-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRTXGQIRTUIELX-SFQUDFHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)C(=O)NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)F)/C(=O)NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

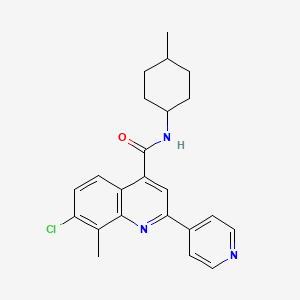

![ethyl 2-[({1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4623994.png)

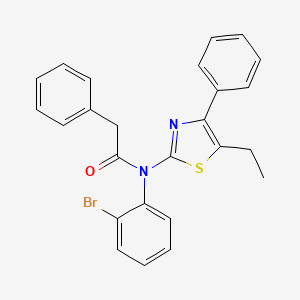

![methyl 3-chloro-6-{[(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoyl}hydrazino)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4624000.png)

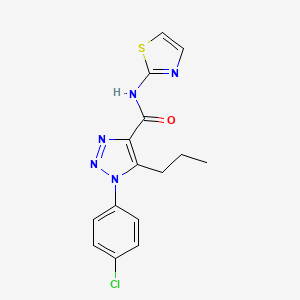

![5,6-dimethyl-2-[(4-methylbenzyl)thio]-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4624009.png)

![[(6-amino-1,3-benzothiazol-2-yl)thio]acetonitrile](/img/structure/B4624018.png)

![N-1,3-benzothiazol-2-yl-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4624028.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4624029.png)

![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4624034.png)

![N-[2-(2-methoxyphenyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4624035.png)

![4-[methyl(phenylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4624049.png)